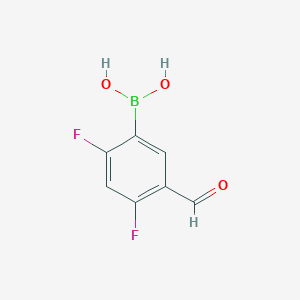

2,4-Difluoro-5-formylphenylboronic acid

Description

Properties

IUPAC Name |

(2,4-difluoro-5-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZIQXVKISUBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)C=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2,4 Difluoro 5 Formylphenylboronic Acid

Reactions of the Formyl Group

The aldehyde functionality in 2,4-difluoro-5-formylphenylboronic acid is a key site for various chemical modifications, including oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidation Reactions

The formyl group of aryl aldehydes can be readily oxidized to the corresponding carboxylic acid under various conditions. While specific studies on the oxidation of this compound are not extensively documented, the transformation is expected to proceed efficiently based on general principles of aldehyde chemistry. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O) in the Tollens' test. The choice of oxidant would be crucial to avoid potential side reactions involving the boronic acid group.

A general representation of the oxidation of a formylphenylboronic acid to a carboxyphenylboronic acid is shown below:

| Reactant | Oxidizing Agent | Product |

| Formylphenylboronic Acid | KMnO4 or H2CrO4 | Carboxyphenylboronic Acid |

This table represents a general transformation and not specific experimental data for this compound.

Reduction Reactions (e.g., Reductive Amination)

The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). More significantly, it serves as an electrophile in reductive amination reactions to form various substituted amines. This reaction typically involves the initial formation of an imine with a primary or secondary amine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). commonorganicchemistry.commasterorganicchemistry.com

The selection of the reducing agent is critical to selectively reduce the imine intermediate without affecting the aldehyde starting material. masterorganicchemistry.com For instance, sodium borohydride can reduce both aldehydes and imines, so it is typically added after the imine has formed. commonorganicchemistry.com In contrast, sodium cyanoborohydride is a milder reducing agent that selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com

A representative reductive amination of an aromatic aldehyde is depicted below:

| Aldehyde | Amine | Reducing Agent | Product |

| Aromatic Aldehyde | Primary Amine | NaBH4 or NaBH3CN | Secondary Amine |

| Aromatic Aldehyde | Secondary Amine | NaBH4 or NaBH3CN | Tertiary Amine |

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. A prominent example of this reactivity is the Wittig reaction, which allows for the conversion of the aldehyde into an alkene. wikipedia.orgmasterorganicchemistry.com This reaction involves the use of a phosphorus ylide (Wittig reagent), which is typically prepared from the corresponding phosphonium (B103445) salt and a strong base. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.org

The Wittig reaction is a powerful tool for carbon-carbon bond formation and can be used to introduce a wide variety of substituents. organic-chemistry.org For example, the reaction of this compound with a suitable phosphorane could yield a styryl-substituted phenylboronic acid derivative.

An illustrative Wittig reaction is shown below:

| Aldehyde | Wittig Reagent | Product |

| This compound (hypothetical) | (Triphenylphosphoranylidene)methane | (2,4-Difluoro-5-vinylphenyl)boronic acid |

| This compound (hypothetical) | Benzyltriphenylphosphonium chloride/base | (2,4-Difluoro-5-styrylphenyl)boronic acid |

This table presents hypothetical examples based on the general reactivity of aldehydes in the Wittig reaction.

Aldol-Type Reactions

The formyl group of this compound can participate in aldol-type condensation reactions. In a crossed aldol (B89426) condensation, an enolate of a ketone or another aldehyde adds to the formyl group. wikipedia.orgsigmaaldrich.com When the aldehyde partner does not have α-hydrogens, as is the case with this compound, it can only act as the electrophilic acceptor, simplifying the product mixture. wikipedia.org This type of reaction, particularly with a ketone, is often referred to as a Claisen-Schmidt condensation. libretexts.orgjackwestin.com

The initial product of the aldol addition is a β-hydroxy carbonyl compound, which can often be dehydrated, especially with heating, to yield an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org

A general scheme for a Claisen-Schmidt condensation is as follows:

| Aldehyde | Ketone | Base | Product |

| Aromatic Aldehyde (no α-H) | Acetone | NaOH or KOH | α,β-Unsaturated Ketone |

| Aromatic Aldehyde (no α-H) | Acetophenone | NaOH or KOH | Chalcone derivative |

This table outlines the general Claisen-Schmidt condensation. Specific experimental data for this compound in this reaction is not detailed in the available literature.

Reactions Involving the Boronic Acid Moiety

The boronic acid group is a versatile functional handle that can undergo various transformations, most notably the reversible formation of boronate esters with diols.

Reversible Formation of Cyclic Boronate Esters with Diols

A hallmark reaction of boronic acids is their ability to reversibly form cyclic boronate esters with 1,2- and 1,3-diols. This reaction is typically rapid and reversible, with the stability of the boronate ester being influenced by the pH of the medium and the structure of the diol. The formation of these esters is often favored in neutral to basic conditions.

This reversible covalent interaction is the basis for the use of boronic acids in sensors for saccharides and other diol-containing molecules. The reaction with a simple diol like pinacol (B44631) (2,3-dimethyl-2,3-butanediol) is frequently used to protect the boronic acid group or to facilitate its purification and handling, as boronate esters are generally more stable and less prone to dehydration than the corresponding boronic acids. While specific data for this compound is not abundant, the formation of a pinacol ester is a standard transformation for this class of compounds. aobchem.com

The reaction with another common diol, glycerol, would also be expected to form a mixture of five- and six-membered cyclic boronate esters. researchgate.net

| Boronic Acid | Diol | Product |

| This compound | Pinacol | 2-(2,4-Difluoro-5-formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| This compound | Ethylene Glycol | 2-(2,4-Difluoro-5-formylphenyl)-1,3,2-dioxaborolane |

| This compound | Glycerol | Mixture of cyclic boronate esters |

This table provides expected products based on the established reactivity of boronic acids with diols.

Transmetallation Processes in Cross-Coupling Catalysis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. A critical step in the catalytic cycle of this reaction is transmetallation, where an organic group is transferred from the organoboron species to the palladium catalyst. For this compound, this process involves the transfer of the 2,4-difluoro-5-formylphenyl group to a palladium(II) complex.

The mechanism of the Suzuki coupling involves three primary steps: oxidative addition, transmetallation, and reductive elimination. libretexts.orgmychemblog.com Initially, an aryl halide undergoes oxidative addition to a palladium(0) complex. This is followed by transmetallation with the boronic acid and then reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgmychemblog.com

The transmetallation step can proceed through different pathways. One proposed mechanism involves the formation of a boronate species, which is more nucleophilic and facilitates the transfer of the aryl group to the palladium center. The presence of a base is crucial in this step, as it activates the boronic acid. mychemblog.com Recent studies have identified pre-transmetallation intermediates with Pd-O-B linkages, confirming the direct transfer of the organic moiety from boron to palladium. illinois.edu The reactivity in the transmetallation step can be influenced by factors such as the nature of the ligands on the palladium catalyst and the specific reaction conditions. nih.govnih.gov

Tautomeric Equilibria and Intramolecular Cyclization

Tautomerism with 1,3-Dihydroxybenzo[c]youtube.comillinois.eduoxaborole Derivatives

This compound can exist in equilibrium with its cyclic tautomer, a 1,3-dihydroxybenzo[c]oxaborole derivative. This type of tautomerism is a known phenomenon for 2-formylphenylboronic acids. researchgate.netchem960.com The equilibrium involves an intramolecular cyclization where the aldehyde group reacts with the boronic acid moiety.

The open-chain formylphenylboronic acid and the cyclic oxaborole derivative can coexist in solution, and their relative ratio is influenced by various factors, including the solvent and the presence of substituents on the aromatic ring. researchgate.net This equilibrium is a significant aspect of the compound's chemistry, as the two tautomers may exhibit different reactivity profiles.

Influence of Substituent Position and Electronic Effects on Tautomerization

The position and electronic nature of substituents on the phenyl ring play a critical role in influencing the tautomeric equilibrium between the open-chain and cyclic forms of formylphenylboronic acids. Electron-withdrawing groups, such as the fluorine atoms and the formyl group in this compound, can affect the acidity of the boronic acid and the electrophilicity of the aldehyde's carbonyl carbon. These electronic effects can shift the equilibrium towards either the open-chain or the cyclic tautomer. semanticscholar.org

The stabilization of one tautomer over the other is a delicate balance of intramolecular interactions and interactions with the solvent. semanticscholar.orgnih.gov For instance, the presence of substituents can influence the strength of intramolecular hydrogen bonds, which can favor one tautomeric form. semanticscholar.org Computational studies have been employed to understand the relative stabilities of these tautomers and how they are affected by different substitution patterns. chemrxiv.orgresearchgate.netnih.gov

Reactions at Fluorine Substituents (e.g., Nucleophilic Aromatic Substitution)

The fluorine atoms on the aromatic ring of this compound are potential sites for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile replaces a leaving group, in this case, a fluoride (B91410) ion, on an aromatic ring. The reaction is typically facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. harvard.edunih.gov

The formyl and boronic acid groups on the ring are electron-withdrawing, which should activate the fluorine atoms towards nucleophilic attack. The position of these activating groups relative to the fluorine atoms is crucial for the reaction to proceed. Generally, electron-withdrawing groups in the ortho and para positions to the leaving group are most effective at stabilizing the Meisenheimer intermediate. harvard.edu The reactivity of fluorine as a leaving group in SNAr reactions is notable; despite being a poor leaving group in SN2 reactions, its high electronegativity makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com

Copper-Mediated Fluoroalkylation Reactions

Arylboronic acids, including derivatives like this compound, can participate in copper-mediated fluoroalkylation reactions. These reactions are valuable for introducing fluoroalkyl groups into aromatic systems. A copper-mediated, ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides has been developed, which proceeds under mild conditions. nih.govacs.orgacs.orgfigshare.comthieme-connect.com

Supramolecular Chemistry and Intermolecular Interactions of 2,4 Difluoro 5 Formylphenylboronic Acid

Hydrogen Bonding Networks and Crystal Packing Motifs

The crystal structure of phenylboronic acids, including substituted derivatives like 2,4-Difluoro-5-formylphenylboronic acid, is significantly influenced by a hierarchy of intermolecular interactions. These interactions guide the self-assembly of molecules into stable, three-dimensional networks.

O-H…O Hydrogen Bonds in Molecular Organization

The most prominent interaction in the crystal structures of arylboronic acids is the strong O-H…O hydrogen bond between the boronic acid groups of adjacent molecules. Similar to carboxylic acids, boronic acids frequently form hydrogen-bonded dimeric units. nih.gov These interactions typically result in the formation of a characteristic R²₂(8) graph-set motif, where two molecules are linked in a centrosymmetric dimer via a pair of O-H…O hydrogen bonds. nih.govmdpi.com This robust synthon is a primary organizing feature, creating a basic structural motif that further assembles into larger networks. mdpi.com In related compounds like 2,3-Difluoro-4-formylphenylboronic acid, these O-H…O interactions organize the molecules into infinite chains, which are then further connected by additional strong O-H…O bonds to create a folded layer structure. nih.gov

Table 1: Representative O-H···O Hydrogen Bond Geometry in a Related Phenylboronic Acid

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O2—H2···O1 | 0.841 | 1.97 | 2.809 | 174 |

Data from the crystal structure of 2,4-Difluorophenylboronic acid, a closely related compound. nih.gov

O-H…F and B…F Interactions in Supramolecular Assemblies

Furthermore, B…F interactions have been observed in related structures like 2,3-Difluoro-4-formylphenylboronic acid, where they contribute to the pairing of hydrogen-bonded layers. nih.govresearchgate.net These interactions, though weaker than conventional hydrogen bonds, are significant in directing the final crystal packing arrangement.

Molecular Conformation and Planarity in Solid and Solution States

The conformation of this compound is determined by the rotational freedom around the C-B and C-C bonds, influenced by both steric and electronic effects, including intramolecular interactions.

Analysis of Torsion Angles of Boronic Acid and Formyl Groups

The degree of planarity in arylboronic acids is a key structural feature. In many cases, the molecule is essentially planar, which suggests electronic delocalization between the boronic acid group and the aromatic ring. nih.govnih.gov This is often evidenced by a short B-C bond length. nih.gov For example, the O1—B1—C1—C2 torsion angle in 2,4-Difluorophenylboronic acid is a mere 4.4°, indicating a high degree of planarity. nih.gov

However, the presence of multiple substituents can induce steric hindrance, causing a twist in the boronic acid or formyl groups relative to the phenyl ring. In the case of 2,3-Difluoro-4-formylphenylboronic acid, the formyl group is coplanar with the benzene (B151609) ring, but the boronic acid group is twisted. nih.govresearchgate.net This is quantified by the C2—C1—B2—O2 torsion angle of 18.2°. researchgate.net It is likely that this compound would adopt a conformation that balances the electronic advantage of planarity with the steric repulsion between the ortho-fluorine and the boronic acid group, and the meta-fluorine and the formyl group.

Table 2: Torsion Angles in Related Difluoro-formylphenylboronic Acids

| Compound | Torsion Angle | Angle (°) | Description |

|---|---|---|---|

| 2,4-Difluorophenylboronic acid | O1—B1—C1—C2 | 4.4 | Boronic acid group relative to phenyl ring |

| 2,3-Difluoro-4-formylphenylboronic acid | C2—C1—B2—O2 | 18.2 | Boronic acid group relative to phenyl ring |

Data from closely related compounds illustrating potential conformations. nih.govresearchgate.net

Intramolecular Interactions Influencing Conformation

Intramolecular hydrogen bonds can significantly influence molecular conformation by locking in specific rotational isomers. beilstein-journals.org An intramolecular O-H…F hydrogen bond between one of the hydroxyl groups of the boronic acid and the ortho-fluorine atom is a common feature that reinforces a planar conformation. nih.govnih.gov This interaction creates a stable six-membered ring, which is geometrically favorable. beilstein-journals.org Theoretical and spectroscopic analyses of 2-fluorophenylboronic acid confirm that the F∙∙∙HO intramolecular hydrogen bond is a dominating factor in its conformational isomerism. beilstein-journals.org This type of intramolecular interaction likely plays a significant role in determining the preferred solid-state conformation of this compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Difluorophenylboronic acid |

| 2,3-Difluoro-4-formylphenylboronic acid |

| 2-fluorophenylboronic acid |

Self-Assembly and Dimerization Processes of Arylboronic Acids

Arylboronic acids exhibit a strong tendency to self-assemble into well-defined supramolecular structures, primarily through the formation of hydrogen bonds. The boronic acid functional group, -B(OH)₂, is an excellent hydrogen bond donor and acceptor, similar to the carboxylic acid moiety. This characteristic facilitates the formation of a robust and commonly observed structural motif: the hydrogen-bonded homodimer.

In the solid state, most arylboronic acids organize into dimers where two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups. This interaction typically results in a stable, eight-membered ring system known as an R²₂(8) synthon. Computational studies have determined the dimerization energy to be significant, with calculations for the basic boronic acid dimer showing a dimerization energy of -10.8 kcal/mol, indicating a thermodynamically favorable process. nih.gov

These dimeric units can further interact with each other to form extended networks, such as ribbons or chains. The two additional hydroxyl groups in the boronic acid dimer that are not involved in the primary dimer formation are available to form further hydrogen bonds, connecting one dimer to the next. This capability for extended self-assembly makes boronic acids versatile components in crystal engineering and the design of molecular materials. msu.edursc.orgnih.gov

Impact of Fluorine Substitution on Supramolecular Structure

The introduction of fluorine atoms onto the phenyl ring of a boronic acid, as seen in this compound, has a profound impact on its electronic properties and, consequently, its supramolecular assembly. Fluorine is highly electronegative and its presence influences the acidity of the boronic acid and introduces new potential intermolecular interactions.

Crystal structure analyses of various fluoro-substituted phenylboronic acids reveal that the fundamental hydrogen-bonded dimeric synthon is generally preserved. bohrium.comnih.gov However, the fluorine atoms can participate in additional, weaker interactions that direct the higher-order packing of these dimers. These interactions can include:

Intramolecular O-H···F Hydrogen Bonds: In some conformations, a hydroxyl group of the boronic acid can form a weak intramolecular hydrogen bond with an adjacent fluorine atom. For instance, the crystal structure of 2,4-Difluorophenylboronic acid shows such an intramolecular O-H···F bond, which helps to reinforce the molecular conformation. iucr.org

Intermolecular O-H···F and C-H···F Hydrogen Bonds: Fluorine atoms can act as weak hydrogen bond acceptors, leading to intermolecular contacts that link dimers into more complex two-dimensional or three-dimensional networks. iucr.org

B···F Interactions: In closely related compounds like 2,3-Difluoro-4-formylphenylboronic acid, weak interactions between the boron atom of one molecule and a fluorine atom of a neighboring molecule have been observed. nih.gov These interactions contribute to the pairing of molecular layers in the crystal lattice. nih.gov

Interactive Data Table: Intermolecular Interactions in Fluorinated Phenylboronic Acids

| Compound | Primary Motif | Secondary Interactions | Effect on Supramolecular Structure |

| 2,4-Difluorophenylboronic acid | O-H···O Dimer | Intramolecular O-H···F; Intermolecular O-H···F | Formation of molecular sheets iucr.org |

| 2,3-Difluoro-4-formylphenylboronic acid | O-H···O Chains | B···F interactions | Pairing of folded molecular layers nih.gov |

| (Trifluoromethoxy)phenylboronic acids | O-H···O Dimer | C-H···F; F···B interactions | Aggregation of molecular chains nih.govmdpi.com |

Computational and Theoretical Studies on 2,4 Difluoro 5 Formylphenylboronic Acid

Quantum Chemical Calculations (e.g., DFT, MP2 methods)

Quantum chemical calculations are fundamental to predicting the molecular structure, stability, and reactivity of chemical compounds. nih.govcuny.edu Methods like Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2) are widely used to provide reliable data on substituted phenylboronic acids. nih.govnih.gov

Geometry Optimization and Electronic Structure Characterization

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. scm.comresearchgate.net For phenylboronic acids, DFT and MP2 calculations have been successfully employed to determine key structural parameters. nih.govlodz.pl

The structure of 2,4-difluoro-5-formylphenylboronic acid is defined by its substituted phenyl ring attached to a boronic acid moiety [-B(OH)₂]. The two fluorine atoms and the formyl group (-CHO) significantly influence the molecule's electronic properties and geometry.

Bond Lengths and Angles: Based on DFT (B3LYP/6-311++G(d,p)) calculations on similar molecules like 3-fluorophenylboronic acid and 3-cyanophenylboronic acid, the B-C bond length is expected to be in the range of 1.56 to 1.58 Å. longdom.orgnih.gov The B-O bond lengths are typically around 1.37-1.39 Å, and the C-F bonds are approximately 1.35 Å. The planarity of the phenyl ring is largely maintained, but the boronic acid group may be twisted with respect to the ring. mdpi.com

Electronic Properties: The fluorine and formyl groups are electron-withdrawing, which is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This would result in a relatively large HOMO-LUMO energy gap, suggesting high kinetic stability. longdom.orgnih.gov The molecular electrostatic potential (MEP) surface would likely show negative potential around the oxygen atoms of the boronic acid and formyl groups, as well as the fluorine atoms, indicating regions susceptible to electrophilic attack.

| Parameter | Typical Calculated Value (Å or °) | Reference Compound(s) |

|---|---|---|

| B-C Bond Length | 1.565 - 1.581 Å | 3-Cyanophenylboronic Acid longdom.org |

| B-O Bond Length | 1.363 - 1.373 Å | Substituted Phenylboronic Acids longdom.org |

| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å | General Phenylboronic Acids nih.gov |

| C-F Bond Length | ~1.35 Å | 3-Fluorophenylboronic Acid nih.gov |

| O-B-O Bond Angle | ~118 - 120° | General Phenylboronic Acids nih.gov |

| C-C-B Bond Angle | ~120° | General Phenylboronic Acids nih.gov |

Energy Landscape Analysis and Conformational Stability

The conformational landscape of phenylboronic acids is primarily defined by the rotation of the B(OH)₂ group around the B-C bond. nih.gov This rotation gives rise to different conformers, often referred to as syn and anti, depending on the orientation of the hydroxyl groups relative to the phenyl ring. longdom.org

For this compound, the key conformational considerations include:

Rotation of the Boronic Acid Group: The energy barrier to rotation around the B-C bond is relatively low. nih.gov The most stable conformer will seek to minimize steric hindrance and maximize stabilizing intramolecular interactions. The planar syn conformer is often a low-energy state. nih.gov

Intramolecular Hydrogen Bonding: A significant stabilizing factor can be the formation of an intramolecular hydrogen bond between the hydroxyl group of the boronic acid and an adjacent substituent. In this molecule, an O-H···F hydrogen bond could form with the fluorine atom at the C2 position. Computational studies on 2-fluorophenylboronic acid confirm that this intramolecular hydrogen bond is a stabilizing interaction that influences the conformational equilibrium. beilstein-journals.orgnih.govresearchgate.net

Formyl Group Orientation: The formyl group can also rotate, but it generally prefers to be coplanar with the aromatic ring to maximize resonance stabilization.

The global minimum energy conformation for this compound would likely feature a nearly planar arrangement of the phenyl ring and the B(OH)₂ group, stabilized by an intramolecular hydrogen bond between one of the boronic acid hydroxyls and the ortho-fluorine atom.

Molecular Docking Simulations and Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Boronic acids are well-known for their ability to act as enzyme inhibitors, often by forming reversible covalent bonds with active site residues. nih.govnih.gov

Investigation of Binding Interactions with Macromolecular Targets (e.g., enzyme active sites)

Boronic acids are particularly effective inhibitors of serine proteases and β-lactamases. nih.govfrontiersin.org The boron atom acts as an electrophile and is attacked by the nucleophilic hydroxyl group of a serine residue in the enzyme's active site. plos.org This forms a tetrahedral boronate adduct, which mimics the transition state of the natural enzymatic reaction, thereby inhibiting the enzyme. acs.org

In a hypothetical docking scenario involving this compound and a serine-containing enzyme active site:

Initial Binding: The inhibitor would first enter the active site and form non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with surrounding residues.

Covalent Bond Formation: The boron atom, which is sp² hybridized in the free acid, would be attacked by the catalytic serine's hydroxyl oxygen. plos.org This leads to the formation of a reversible covalent B-O bond, with the boron atom becoming sp³ hybridized and tetrahedral. plos.org

Stabilization: The resulting complex is stabilized by additional interactions within the active site.

Analysis of Electrostatic and Hydrogen Bonding Contributions to Binding

Beyond the key covalent interaction, the stability of the enzyme-inhibitor complex is heavily dependent on a network of non-covalent interactions. nih.gov

Hydrogen Bonding: The two hydroxyl groups of the boronic acid moiety are potent hydrogen bond donors and acceptors. They can interact with the backbone and side-chain atoms of active site residues. plos.org The formyl group's oxygen atom can act as a hydrogen bond acceptor.

Electrostatic and Aromatic Interactions: The electron-deficient fluorinated phenyl ring can participate in favorable aromatic stacking (π-π or cation-π) interactions with residues like tyrosine, phenylalanine, or tryptophan. mdpi.com

Hydrophobic Interactions: The aromatic ring itself provides a hydrophobic surface that can interact with nonpolar pockets within the enzyme active site. nih.gov

| Functional Group of Inhibitor | Potential Interaction Type | Potential Enzyme Residue Partner(s) |

|---|---|---|

| Boronic Acid (B-OH) | Covalent Bonding | Serine (catalytic) |

| Boronic Acid (B-OH) | Hydrogen Bonding | Threonine, Aspartate, Histidine, Backbone Amides |

| Formyl Group (C=O) | Hydrogen Bonding | Serine, Threonine, Lysine, Arginine |

| Fluorine Atoms | Dipole-Dipole, Halogen Bonding | Polar/Electrophilic sites |

| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

Thermodynamic Analysis of Tautomeric Equilibria

Tautomers are isomers of a compound which readily interconvert, most commonly by the migration of a proton. jocpr.com While keto-enol tautomerism is common, 2-formylphenylboronic acids exhibit a unique and important tautomeric equilibrium. coe.edu They can exist as the open-chain aldehyde form or cyclize to form a 1,3-dihydro-1,3-dihydroxybenzo[c] beilstein-journals.orgnih.govoxaborole (a cyclic benzoxaborole). researchgate.net

This equilibrium is a crucial aspect of the molecule's chemistry. The open form contains the reactive aldehyde, while the cyclic form is a hemiacetal-like structure formed by the intramolecular reaction between the formyl group and the boronic acid. Computational studies, often using DFT methods, can be employed to calculate the relative thermodynamic stabilities (ΔG, ΔH) of these tautomers in different environments (gas phase or solution). researchgate.netresearchgate.netrsc.org

For this compound, the analogous equilibrium would be between the open-chain form and the corresponding 5,7-difluoro-3-hydroxy-1,3-dihydrobenzo[c] beilstein-journals.orgnih.govoxaborol-1-ol. Research on related compounds has shown that the position of this equilibrium is sensitive to factors like the solvent and the electronic nature of other ring substituents. researchgate.net Electron-withdrawing groups, such as the fluorine atoms in this molecule, can influence the acidity and electrophilicity of the relevant groups, thereby affecting the thermodynamic favorability of the cyclic tautomer. researchgate.net Calculating the Gibbs free energy difference between the two forms would allow for the prediction of the equilibrium constant (K_eq) and thus the dominant species under given conditions.

Computational Determination of Enthalpies and Entropies of Tautomerization

Formyl-substituted phenylboronic acids, particularly those with a formyl group at the ortho position (position 2), can exhibit tautomerism, existing in equilibrium between an open-chain aldehyde form and a cyclic hemiacetal form, a 3-hydroxybenzoxaborole. While this compound has the formyl group at the meta position relative to the boronic acid, the principles of computational investigation remain relevant.

Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to explore such tautomeric equilibria. The process involves:

Geometry Optimization: The molecular structures of all possible tautomers are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are then performed on the optimized structures. These calculations confirm that the structures are true minima on the potential energy surface (indicated by the absence of imaginary frequencies) and provide the zero-point vibrational energies (ZPVE), thermal corrections, and entropy values.

The standard enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be determined from these calculations. The enthalpic term is crucial in defining the relative stabilities of the tautomers. The entropy effect on the Gibbs free energy for tautomeric equilibria is often small, with the enthalpic term being the dominant factor in determining the equilibrium position.

Table 1: Hypothetical Data Table for Tautomerization Thermodynamics This table illustrates the type of data generated from computational studies on tautomerization and is not based on experimental values for this compound.

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Open-chain form | 0.00 | 0.00 | 0.00 |

| Cyclic form | -2.5 | -2.3 | -1.8 |

Theoretical Modeling of pKa Values and Acidity

The acid dissociation constant (pKa) is a fundamental property of boronic acids, governing their interaction with diols and their utility in sensors and therapeutic agents. Computational models are frequently used to predict the pKa of substituted phenylboronic acids.

Various computational approaches can be employed to calculate pKa values, often involving quantum mechanical calculations of the Gibbs free energy of dissociation in a solvent continuum model. The Conductor-like Screening Model for Real Solvents (COSMO-RS) has shown proficiency in predicting the pKa of boronic acids in aqueous solutions with reasonable accuracy. For accurate pKa determination, it is often necessary to consider the different possible conformations of the hydroxyl groups in both the boronic acid and its conjugate boronate base.

Correlation between Substituent Electronic Properties and Acidity

The acidity of phenylboronic acids is significantly influenced by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center, leading to a lower pKa value, while electron-donating groups (EDGs) have the opposite effect.

In this compound, the substituents are:

Fluorine atoms (at positions 2 and 4): Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group through the inductive effect (-I). When in the para position (position 4), its strong +R (resonance) effect can partially counteract the inductive effect. However, in the ortho position (position 2), the inductive effect is dominant, and there is the possibility of forming an intramolecular hydrogen bond (B-O-H···F), which can further stabilize the boronate anion and increase acidity.

Formyl group (at position 5): The formyl group (-CHO) is a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects. The presence of a formyl group is known to significantly increase the acidity of phenylboronic acids.

The combined effect of two fluorine atoms and a formyl group, all of which are electron-withdrawing, is expected to substantially increase the acidity of this compound, resulting in a significantly lower pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). The Hammett equation is often used to quantify the relationship between substituent electronic effects and the acidity of meta- and para-substituted phenylboronic acids. The reaction constant (ρ) for the dissociation of phenylboronic acids is around 2.1, which is larger than that for benzoic acids, indicating a higher sensitivity to substituent effects.

Table 2: Influence of Substituents on Phenylboronic Acid pKa This table presents experimental pKa values for related compounds to illustrate substituent effects.

| Compound | pKa | Effect of Substituent(s) |

| Phenylboronic acid | ~8.8 | Reference |

| 4-Fluorophenylboronic acid | 8.77 | Minor increase in acidity |

| 2-Fluorophenylboronic acid | ~7.8 | Significant increase in acidity |

| 4-Formylphenylboronic acid | ~7.8 | Significant increase in acidity |

| 2-Formylphenylboronic acid | ~7.5 | Significant increase in acidity |

Predictive Modeling of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict the vibrational frequencies of molecules. The calculated harmonic frequencies are typically scaled by an empirical factor to compensate for anharmonicity and other approximations in the computational method, leading to excellent agreement with experimental FT-IR and Raman spectra. Such calculations aid in the assignment of specific vibrational modes to the observed spectral bands.

For NMR spectroscopy, the Gauge-Invariant Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C chemical shifts. These calculations are typically performed on the optimized geometry of the molecule and referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to predict the NMR spectrum. The inclusion of a solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), is often necessary to accurately reproduce experimental chemical shifts measured in solution.

While specific predictive modeling studies for the spectroscopic properties of this compound were not found in the provided search context, the well-established computational methodologies used for similar molecules like 2-fluorophenylboronic acid and 2,4-dimethoxyphenylboronic acid would be directly applicable. These methods would allow for the theoretical prediction of its IR, Raman, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR spectra, providing valuable data for its structural characterization.

Table 3: Computationally Predicted vs. Experimental Spectroscopic Data for a Related Compound (Illustrative) This table demonstrates the typical correlation between calculated and experimental data for a molecule like 2-fluorophenylboronic acid.

| Spectroscopic Feature | Computational Method | Predicted Value | Experimental Value |

| C-F Stretch (Vibrational Freq.) | B3LYP/6-31++G(d,p) | ~1200 cm⁻¹ | 1203 cm⁻¹ (IR) |

| Aromatic C-H ¹H NMR Shift | GIAO/IEF-PCM | 7.0-7.6 ppm | Varies by position |

| Boron-bound ¹³C NMR Shift | GIAO/IEF-PCM | ~130 ppm | Varies |

Spectroscopic Characterization Techniques for 2,4 Difluoro 5 Formylphenylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 2,4-Difluoro-5-formylphenylboronic acid, offering insights into its complex structural features through the analysis of various atomic nuclei.

A multi-nuclear NMR approach provides a comprehensive electronic and structural map of the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the two aromatic protons, and the hydroxyl protons of the boronic acid group. The aldehydic proton (CHO) typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by the adjacent fluorine and formyl substituents. The boronic acid protons (-B(OH)₂) often present as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature due to chemical exchange.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key resonances include the aldehydic carbonyl carbon (around 190 ppm), the carbon atom attached to the boron (which may be broad or difficult to observe due to quadrupolar relaxation), and the aromatic carbons. The chemical shifts of the aromatic carbons are significantly affected by the attached fluorine and formyl groups, with carbon-fluorine couplings (¹JCF, ²JCF, etc.) providing crucial assignment information. For fluorinated phenylboronic acids, the carbon directly bonded to boron often shows a broad signal. researchgate.net

Fluorine-19 (¹⁹F) NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. nih.gov It is expected to show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and the coupling between them (³JFF), as well as couplings to nearby protons (JHF), are diagnostic for confirming the substitution pattern on the aromatic ring. researchgate.net

Oxygen-17 (¹⁷O) NMR: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, ¹⁷O NMR could theoretically be used to probe the environment of the oxygen atoms in the boronic acid and formyl groups. The signals are typically very broad, but their chemical shifts can provide information about hydrogen bonding and tautomeric equilibria.

Boron-11 (¹¹B) NMR: The ¹¹B nucleus is NMR-active and provides direct information about the coordination state and electronic environment of the boron atom. researchgate.net For a trigonal planar boronic acid, a single, often broad, resonance is expected in the range of 27-30 ppm. rsc.org Changes in this chemical shift can indicate interactions with solvents or the formation of tetrahedral boronate species.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features and Expected Couplings |

|---|---|---|

| ¹H | ~10 (CHO) ~7-8 (Aromatic) Variable (B(OH)₂) | Aldehyde proton as a singlet. Aromatic protons show complex splitting due to H-H and H-F couplings. Boronic acid protons often appear as a broad, exchangeable signal. |

| ¹³C | ~190 (C=O) ~110-165 (Aromatic) | Signals for aromatic carbons are split by coupling to fluorine (JCF). The carbon attached to boron (C-B) may be broad or unobserved. |

| ¹⁹F | -90 to -160 | Two distinct signals for F-2 and F-4. Shows F-F and F-H coupling patterns. |

| ¹¹B | 27 - 30 | A single, typically broad signal characteristic of a trigonal boronic acid. |

| ¹⁷O | Highly variable | Data not commonly reported. Signals would be very broad. |

Like other 2-formylphenylboronic acids, the this compound can exist in equilibrium between its open-chain aldehyde form and a cyclic hemiacetal form, a 3-hydroxybenzoxaborole. researchgate.net This tautomeric equilibrium is solvent-dependent and can be studied effectively using variable-temperature NMR. nih.gov

By acquiring NMR spectra at different temperatures, the relative populations of the two tautomers can be determined by integrating their distinct signals. researchgate.net For instance, in the ¹H NMR spectrum, separate signals for the aldehydic proton of the open form and the methine proton of the cyclic form can be monitored. As the temperature changes, the equilibrium shifts, leading to changes in the relative intensities of these signals. A van't Hoff plot (ln(Keq) vs. 1/T) constructed from these measurements allows for the determination of the thermodynamic parameters (enthalpy, ΔH°, and entropy, ΔS°) of the tautomerization process. nih.gov

Vibrational Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. The spectrum is typically recorded on a solid sample, often using a KBr disc technique. semanticscholar.org Key diagnostic bands are expected for the O-H, C-H, C=O, C=C, B-O, and C-F bonds.

FT-Raman spectroscopy is a complementary technique to FTIR. academie-sciences.fr While strong dipole moment changes lead to intense FTIR bands, vibrations that cause a significant change in polarizability result in strong Raman signals. For this molecule, aromatic ring vibrations and symmetric stretches are often prominent in the Raman spectrum. nih.gov

The analysis of vibrational spectra is aided by comparisons with data from similar molecules and by theoretical calculations using methods like Density Functional Theory (DFT). semanticscholar.orgacs.org

O-H Stretching: The boronic acid O-H stretching vibrations typically appear as a broad and strong band in the FTIR spectrum, usually in the region of 3200-3500 cm⁻¹. This broadening is due to extensive intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3040-3100 cm⁻¹). dergipark.org.tr The aldehydic C-H stretch usually gives rise to one or two characteristic, sharp bands in the 2700-2900 cm⁻¹ region.

C=O Stretching: The strong carbonyl (C=O) stretching vibration of the aldehyde group is a prominent feature in the FTIR spectrum, typically appearing in the 1680-1710 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: The phenyl ring C=C stretching vibrations give rise to a series of bands of variable intensity in the 1450-1620 cm⁻¹ region. dergipark.org.tr

B-O Stretching: The asymmetric B-O stretching vibration is a very strong and characteristic band in the FTIR spectrum of phenylboronic acids, typically found between 1330 and 1380 cm⁻¹. dergipark.org.trresearchgate.net

C-F Stretching: The C-F stretching vibrations are expected to produce strong bands in the FTIR spectrum, typically in the 1100-1300 cm⁻¹ region.

O-B-O Bending: The out-of-plane deformation of the O-B-O group in the boronic acid moiety gives rise to a characteristic band, often observed around 630-670 cm⁻¹. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (FT-Raman) |

|---|---|---|---|

| O-H stretch (boronic acid) | 3200 - 3500 | Strong, Broad | Weak |

| C-H stretch (aromatic) | 3040 - 3100 | Medium | Strong |

| C-H stretch (aldehyde) | 2700 - 2900 | Medium, Sharp | Medium |

| C=O stretch (aldehyde) | 1680 - 1710 | Strong | Medium |

| C=C stretch (aromatic) | 1450 - 1620 | Medium to Strong | Strong |

| B-O stretch (asymmetric) | 1330 - 1380 | Very Strong | Weak |

| C-F stretch | 1100 - 1300 | Strong | Weak |

| O-B-O deformation | 630 - 670 | Medium | Medium |

X-ray Crystallography

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and the three-dimensional structure of a molecule.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

To determine the molecular and crystal structure of this compound, a suitable single crystal would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots would be collected and analyzed. The data processing would yield the unit cell dimensions, space group, and the electron density distribution, which is then used to build a model of the atomic arrangement.

For related formylphenylboronic acid compounds, this analysis typically reveals a planar or near-planar conformation of the phenyl ring, with the boronic acid and formyl groups attached. The precise bond lengths and angles, such as the C-B, B-O, C-F, and C=O bond distances, would be determined with high precision. However, specific crystallographic data (unit cell parameters, bond lengths, angles) for this compound are not present in the available literature.

Hypothetical Crystallographic Data Table

This table is for illustrative purposes only, as no experimental data has been found.

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

Elucidation of Intermolecular Hydrogen-Bonded Networks

Single crystal X-ray diffraction is also crucial for identifying and characterizing non-covalent interactions, particularly hydrogen bonds, which dictate how molecules pack in the crystal lattice. For boronic acids, the hydroxyl groups are excellent hydrogen bond donors, while the oxygen atoms of the boronic acid and the formyl group can act as acceptors.

In the solid state, phenylboronic acids often form dimeric structures through hydrogen bonds between the boronic acid groups. It would be expected that this compound would exhibit similar intermolecular O-H···O hydrogen bonds. Additionally, the fluorine atoms and the formyl oxygen could participate in weaker C-H···O or C-H···F interactions, creating a complex three-dimensional network. A detailed analysis would describe the geometry (donor-acceptor distances and angles) of these interactions. However, specific details of the hydrogen-bonding network for this compound have not been published.

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. ESI-MS is a soft ionization technique particularly suitable for polar molecules like boronic acids, as it often allows for the detection of the intact molecular ion.

Analysis of this compound by ESI-MS would likely be performed in negative ion mode, which would detect the deprotonated molecule [M-H]⁻. The exact mass of this ion would be used to confirm the elemental composition of the compound. Boronic acids can also form adducts with solvents or salts, or dehydrate to form boroxines (cyclic trimers), which might be observable in the mass spectrum. While general behavior for boronic acids is known, specific experimental mass spectra or fragmentation data for this compound are not available.

Hypothetical Mass Spectrometry Data Table

This table is for illustrative purposes only, as no experimental data has been found.

| Ion | Adduct/Fragment | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M-H]⁻ | Deprotonated Molecule | 185.0227 | Not Available |

| [M+Cl]⁻ | Chloride Adduct | 220.9998 | Not Available |

Advanced Applications in Organic Synthesis and Materials Science

As Versatile Building Blocks in Complex Organic Molecule Synthesis

The strategic placement of reactive functional groups on the phenyl ring of 2,4-Difluoro-5-formylphenylboronic acid makes it a highly versatile precursor for the construction of intricate molecular frameworks. Its utility is particularly evident in the synthesis of heterocyclic compounds and biaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.

Precursors for Benzoxaboroles and Other Heterocyclic Compounds

2-Formylphenylboronic acids, including the 2,4-difluoro-5-formyl derivative, are key starting materials for the synthesis of benzoxaboroles. These bicyclic compounds, containing a boron atom in a five-membered ring fused to a benzene (B151609) ring, have garnered significant attention due to their unique chemical properties and biological activities. The synthesis typically involves an intramolecular condensation between the formyl group and the boronic acid moiety, often under dehydrating conditions.

The fluorine substituents on the phenyl ring of this compound can significantly influence the properties of the resulting benzoxaboroles. These electron-withdrawing groups can enhance the Lewis acidity of the boron center, potentially modulating the biological activity and pharmacokinetic properties of the final compound. Benzoxaboroles derived from this precursor are of interest in medicinal chemistry, with some analogues exhibiting antifungal and antibacterial properties. researchgate.net For instance, the well-known antifungal drug Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) highlights the therapeutic potential of fluorinated benzoxaboroles. tcichemicals.com

Beyond simple benzoxaboroles, the formyl group can undergo various reactions prior to or after cyclization, leading to a diverse range of substituted heterocyclic systems. For example, reactions such as the Wittig or Horner-Wadsworth-Emmons olefination of the formyl group can introduce new carbon-carbon bonds, which can then be incorporated into more complex heterocyclic structures.

Facilitation of Biaryl Compound Formation

The boronic acid functionality of this compound makes it an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgtcichemicals.com This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms to construct biaryl and substituted aryl structures.

In a typical Suzuki-Miyaura coupling, an aryl boronic acid is reacted with an aryl halide or triflate in the presence of a palladium catalyst and a base. The reaction is highly tolerant of a wide range of functional groups, including the formyl and fluoro groups present in this compound. This allows for the direct synthesis of functionalized biaryls without the need for protecting groups. The resulting biaryl compounds, bearing formyl and difluoro substituents, are valuable intermediates for the synthesis of liquid crystals, polymers, and pharmaceutical agents. tcichemicals.com

The electronic properties of the difluorinated ring can influence the efficiency of the Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine atoms can affect the transmetalation step of the catalytic cycle. A variety of palladium catalysts and reaction conditions can be employed to optimize the synthesis of biaryls from this compound, as outlined in the table below.

| Catalyst System | Base | Solvent | Typical Coupling Partner | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Aryl Bromides | libretexts.org |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | Aryl Chlorides | ntnu.no |

| Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH/Water | Aryl Triflates | ntnu.no |

Development of Chemosensors and Molecular Recognition Systems

The ability of the boronic acid group to reversibly bind with diols forms the basis for its application in the design of chemosensors and molecular recognition systems. nih.gov This interaction is particularly useful for the detection of saccharides and other biologically relevant molecules containing diol functionalities.

Design of Saccharide and Hormone Receptors

Boronic acid-based receptors are designed to selectively bind to specific saccharides. This binding event can be transduced into a measurable signal, such as a change in fluorescence or color. The design of these receptors often involves attaching a chromophore or fluorophore to the phenylboronic acid scaffold. Upon binding of a saccharide to the boronic acid, the electronic environment of the reporter molecule is altered, leading to a change in its spectroscopic properties. nih.gov

The affinity and selectivity of a boronic acid receptor for a particular saccharide can be tuned by modifying the substitution pattern on the phenyl ring. The electron-withdrawing fluorine atoms in this compound lower the pKa of the boronic acid, which can enhance its binding affinity for diols at physiological pH. The formyl group provides a convenient handle for the attachment of various reporter groups through reactions such as reductive amination or condensation.

While specific research on saccharide receptors derived from this compound is not extensively documented, the principles of boronic acid-based sensing are well-established. nju.edu.cnmdpi.com It is a promising candidate for the development of novel sensors for glucose and other biologically important sugars. Similarly, the diol-binding properties of boronic acids can be exploited to design receptors for catechol-containing hormones, such as dopamine (B1211576) and adrenaline.

Utility in the Design of Molecular Recognition-Based Contrast Agents

Boronic acid-functionalized molecules have been explored for the development of targeted magnetic resonance imaging (MRI) contrast agents. nih.gov These agents are designed to accumulate in specific tissues or bind to particular biomarkers, thereby enhancing the contrast in MRI images. The molecular recognition capabilities of the boronic acid group can be utilized to target glycans that are overexpressed on the surface of cancer cells.

By incorporating a paramagnetic metal ion, such as gadolinium(III), into a ligand that also contains a boronic acid moiety, a targeted contrast agent can be constructed. While the direct use of this compound in this application has not been explicitly reported, its functional groups offer the potential for conjugation to chelating agents necessary for binding paramagnetic ions.

Integration into Supramolecular Assemblies and Crystal Engineering

The ability of this compound to participate in various non-covalent interactions makes it a valuable component in the field of supramolecular chemistry and crystal engineering. The boronic acid, formyl, and difluoro groups can all act as hydrogen bond donors or acceptors, and the aromatic ring can engage in π-π stacking interactions.

The boronic acid group is particularly known for its propensity to form strong, directional hydrogen bonds, often leading to the formation of dimeric structures in the solid state. researchgate.net The two hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, resulting in a robust self-complementary hydrogen bonding motif.

| Functional Group | Potential Intermolecular Interactions |

|---|---|

| Boronic Acid [-B(OH)₂] | Strong O-H···O hydrogen bonding (dimer formation) |

| Formyl [-CHO] | C-H···O hydrogen bonding (acceptor) |

| Difluoro [-F] | C-H···F hydrogen bonding, dipole-dipole interactions |

| Phenyl Ring | π-π stacking |

Role in Polymer and Organogel Synthesis

The incorporation of boronic acids into polymers and gels is a significant strategy for creating functional and "smart" materials. The boronic acid group is renowned for its ability to form reversible covalent bonds (boronate esters) with 1,2- and 1,3-diols. This interaction is fundamental to the design of materials that can respond to specific chemical stimuli, such as saccharides.

In the context of this compound, its integration into a polymer backbone could lead to materials with sensing capabilities. The binding of diol-containing molecules would alter the physical properties of the polymer network, enabling applications in sensors or controlled release systems semanticscholar.org. The formation of boronate esters can also be used to cross-link polymer chains, leading to the formation of self-healing hydrogels semanticscholar.org.

Furthermore, the aldehyde group provides an additional site for polymer modification or cross-linking through reactions like Schiff base formation with amine-functionalized polymers. Research on analogous compounds, such as 4-formylphenylboronic acid, has shown its utility as a reactive flame retardant in polyamides like PA66. In this role, it promotes the formation of a stable, insulating char layer during combustion, thereby enhancing the material's fire resistance nih.gov. The presence of fluorine atoms in this compound would be expected to further enhance thermal stability and modify the polymer's surface properties.

| Functional Group | Role in Polymer/Organogel Synthesis | Potential Application |

| Boronic Acid | Forms reversible boronate esters with diols, acting as a cross-linking or sensing site. | Glucose-responsive hydrogels, self-healing materials, saccharide sensors semanticscholar.org. |

| Formyl Group | Acts as a reactive site for polymer functionalization or cross-linking (e.g., Schiff base formation). | Covalent modification of polymer chains, formation of stable polymer networks. |

| Difluoro-phenyl | Enhances thermal stability, modifies electronic properties, and increases hydrophobicity. | High-performance polymers with improved flame retardancy and chemical resistance nih.gov. |

Influence on Reactivity and Selectivity in Catalytic Systems

Arylboronic acids are cornerstone reagents in modern organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds nih.gov. The electronic nature of the aryl ring significantly influences the efficiency of the catalytic cycle.

The 2,4-Difluoro-5-formylphenyl moiety is strongly electron-deficient due to the combined electron-withdrawing effects of two fluorine atoms and a formyl group. This electronic property has a pronounced impact on the boronic acid's reactivity.

Lewis Acidity: The electron-deficient nature of the aromatic ring increases the Lewis acidity of the boron atom. This can influence substrate binding and the stability of intermediates in various catalytic processes.

Beyond cross-coupling, fluorinated arylboronic acids are substrates in other important transformations. For instance, they have been used in rhodium-catalyzed arylation reactions rsc.org and novel palladium-catalyzed fluorination processes, which transform the C–B bond into a C–F bond nih.govharvard.edu. The specific substitution pattern of this compound makes it a valuable substrate for synthesizing highly functionalized and complex aryl fluoride (B91410) compounds. The development of bismuth-catalyzed fluorination of aryl boronic esters also opens new avenues for such transformations nih.gov.

| Catalytic System | Influence of this compound | Research Finding Context |

| Suzuki-Miyaura Coupling | The electron-deficient ring is expected to accelerate the transmetalation step, potentially enhancing reaction efficiency. | Arylboronic acids are key intermediates in C-C bond formation nih.govnbinno.com. |

| Palladium-Catalyzed Fluorination | Serves as a precursor for synthesizing complex aryl fluorides by converting the C-B bond to a C-F bond. | The reaction proceeds under mild conditions and is tolerant to moisture and air nih.govharvard.edu. |

| Rhodium-Catalyzed Arylation | Can act as an arylating agent for substrates like fluorinated ketones. | This process provides access to fluorinated alcohols in high yields rsc.org. |

Functionalization of Nanoparticles for Advanced Materials (general concept)

The surface modification of nanoparticles is essential for tailoring their properties for specific applications in fields ranging from medicine to materials science. Phenylboronic acid (PBA) and its derivatives are highly effective for nanoparticle functionalization due to their versatile chemical reactivity mdpi.comnih.gov.

The general concept involves anchoring this compound to the nanoparticle surface. The boronic acid group can serve as the primary attachment point, either by forming esters with hydroxyl groups on the surface of oxide-based nanoparticles (e.g., iron oxide or silica) or by being incorporated into a polymer shell that coats the nanoparticle mdpi.com.

Once attached, the molecule imparts multiple functionalities:

Binding and Sensing: The boronic acid group remains available to bind with diol-containing molecules. This has been exploited to attach nanoparticles to bacterial surfaces (which have diol-containing lipopolysaccharides), leading to enhanced antibacterial activity rsc.org. It can also be used to load polyphenolic drugs onto nanoparticles for targeted delivery nih.gov.

Secondary Functionalization: The exposed formyl group serves as a chemical handle for further modification. It can be used to covalently attach other molecules, such as fluorescent dyes, targeting ligands, or drugs, through aldehyde-specific chemistry.

Surface Property Modification: The difluorophenyl component can alter the hydrophobicity and electronic properties of the nanoparticle surface, influencing its dispersibility and interaction with biological systems.

This multi-functional approach allows for the creation of sophisticated nanomaterials where the core nanoparticle provides a physical scaffold, and the organic shell, functionalized with this compound, dictates the material's chemical and biological interactions.

| Nanoparticle Component | Function Provided by this compound | Example Application |

| Surface Anchor | The boronic acid moiety attaches the molecule to the nanoparticle surface or polymer shell. | Creation of stable, functionalized magnetic or silver nanoparticles mdpi.comrsc.org. |

| Binding Site | The boronic acid group can selectively bind to cis-diol groups on target molecules or cells. | Selective bacterial killing, pH-responsive drug delivery nih.govrsc.org. |

| Reactive Handle | The formyl group allows for subsequent covalent attachment of other functional molecules. | Post-modification of nanoparticles with imaging agents or targeting ligands mdpi.com. |

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways and Methodologies

The development of innovative and efficient synthetic routes to 2,4-Difluoro-5-formylphenylboronic acid and its analogs is a primary area for future research. While traditional methods for synthesizing functionalized phenylboronic acids, such as those involving Grignard reagents or lithium-halogen exchange, are established, they often present limitations in terms of functional group tolerance and reaction conditions. researchgate.net Future investigations are expected to focus on more modern and versatile synthetic strategies.

Novel Synthetic Approaches:

Photoredox Catalysis: This emerging field in organic synthesis offers a powerful tool for the formation of carbon-boron bonds under mild conditions. mdpi.commdpi.com Future research could explore the use of photoredox catalysis to synthesize this compound, potentially offering higher yields and greater functional group compatibility compared to traditional methods. This approach could involve the generation of an aryl radical from a suitable precursor, which then reacts with a boron source.

Flow Chemistry: Continuous flow synthesis provides numerous advantages over batch processes, including improved safety, scalability, and precise control over reaction parameters. lodz.plnih.gov The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production, which is crucial for its potential large-scale applications. nih.govtandfonline.com

C-H Activation: Direct C-H borylation is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. researchgate.netresearchgate.net Research into the selective C-H activation and borylation of appropriately substituted benzene (B151609) derivatives could provide a more direct and environmentally friendly route to this compound.

Late-Stage Functionalization: The ability to introduce the boronic acid moiety at a late stage in a synthetic sequence is highly desirable for the rapid generation of diverse derivatives. mdpi.comnih.gov Future work could focus on developing late-stage borylation methods applicable to complex molecules containing the 2,4-difluoro-5-formylphenyl scaffold.

These novel methodologies promise to overcome the limitations of existing synthetic routes, enabling more efficient, sustainable, and versatile access to this important building block.

Investigation of Electronically Tunable Derivatives with Enhanced Reactivity or Specificity

The electronic properties of the phenyl ring in this compound can be precisely modulated by introducing additional substituents. This "electronic tuning" can significantly impact the compound's reactivity, selectivity, and binding affinity in various applications.

The two fluorine atoms and the formyl group are all electron-withdrawing, which increases the Lewis acidity of the boronic acid moiety. lodz.pltandfonline.com This enhanced acidity can be advantageous in applications such as catalysis and sensing. Future research will likely focus on the synthesis and characterization of a library of derivatives with a wide range of electronic properties.

Strategies for Electronic Tuning:

Introduction of Electron-Donating and Electron-Withdrawing Groups: By systematically introducing various substituents (e.g., methoxy, amino, nitro, cyano) at the remaining open positions on the phenyl ring, it will be possible to fine-tune the electronic nature of the molecule. nih.gov This will allow for the creation of a spectrum of derivatives with tailored Lewis acidity and reactivity.

Impact on Reactivity and Specificity: The electronic modifications will influence the compound's performance in catalytic reactions, such as Suzuki-Miyaura cross-coupling, by altering the rate of transmetalation. tandfonline.com In the context of chemical sensors, tuning the electronic properties can enhance the sensitivity and selectivity of the sensor for specific analytes.

The systematic investigation of these electronically tunable derivatives will provide a deeper understanding of structure-activity relationships and enable the rational design of molecules with optimized performance for specific applications.

Development of Advanced Computational Models for Predictive Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. frontiersin.org The development of advanced computational models for this compound and its derivatives will be crucial for accelerating research and guiding experimental efforts.

While specific computational studies on this exact molecule are not yet prevalent, the principles and methods have been widely applied to similar phenylboronic acid systems. nih.govtandfonline.com Future research in this area will likely involve:

Predictive Modeling of Electronic Properties: DFT calculations can be employed to predict how different substituents will affect the electronic properties of the molecule, such as its Lewis acidity (pKa) and electrostatic potential. lodz.plnih.gov This predictive capability will allow for the in silico screening of potential derivatives before their synthesis, saving significant time and resources. nih.govnih.govnih.gov

Mechanistic Elucidation: Computational models can provide detailed insights into the mechanisms of reactions involving this compound. researchgate.net For example, DFT can be used to model the transition states of catalytic cycles, helping to understand the factors that control reactivity and selectivity.

Rational Design of Novel Derivatives: By combining predictive modeling with mechanistic understanding, it will be possible to rationally design novel derivatives with enhanced properties for specific applications. For instance, computational tools could be used to design a derivative with optimal binding affinity for a particular biological target. mdpi.com

The integration of advanced computational modeling into the research workflow will undoubtedly accelerate the discovery and development of new applications for this versatile compound.

Expansion of Application Scope in Emerging Fields of Chemical Science

The unique combination of functional groups in this compound makes it an attractive candidate for a variety of applications in emerging fields of chemical science. Its potential extends beyond its role as a simple building block in organic synthesis.

Potential Emerging Applications:

Chemical Biology and Medicinal Chemistry: Phenylboronic acids are known to interact with diols, a common structural motif in carbohydrates and glycoproteins. This property makes them valuable tools in chemical biology for sensing and targeting sugars. The presence of the reactive formyl group allows for further functionalization, enabling the development of targeted drug delivery systems or diagnostic probes.

Materials Science: The ability of boronic acids to form reversible covalent bonds with diols can be exploited in the development of "smart" materials, such as self-healing polymers and stimuli-responsive gels. The specific substitution pattern of this compound could be leveraged to create materials with unique electronic or optical properties.

Supramolecular Chemistry: The directional interactions of the boronic acid and formyl groups can be utilized in the design of complex supramolecular architectures. These structures could find applications in areas such as molecular recognition, catalysis, and nanotechnology.

The exploration of these and other emerging applications will undoubtedly uncover new and exciting opportunities for this versatile chemical compound. The continued investigation into its fundamental properties and reactivity will be key to unlocking its full potential.

Q & A

Q. What are the key structural features of 2,4-difluoro-5-formylphenylboronic acid, and how do they influence its reactivity?

The compound (C₇H₅BF₂O₃) features a phenyl ring substituted with two fluorine atoms at positions 2 and 4, a formyl group at position 5, and a boronic acid (-B(OH)₂) group. The fluorine atoms act as strong electron-withdrawing groups, enhancing the electrophilicity of the boronic acid moiety and directing regioselectivity in cross-coupling reactions. The formyl group introduces a reactive aldehyde site, enabling further functionalization via condensation or reductive amination .

Q. What synthetic methods are commonly employed to prepare this compound?

A validated approach involves sequential halogenation and formylation of phenylboronic acid precursors. For example:

- Step 1 : Fluorination of phenylboronic acid derivatives using HF-pyridine or Selectfluor® to introduce fluorine atoms at positions 2 and 3.

- Step 2 : Formylation via Vilsmeier-Haack reaction or directed ortho-metalation followed by CO insertion to install the aldehyde group .

Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid decomposition of the boronic acid group.

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a bifunctional building block:

- Suzuki-Miyaura cross-coupling : The boronic acid enables C-C bond formation with aryl halides.

- Aldehyde reactivity : The formyl group participates in condensation reactions (e.g., with amines to form imines) or nucleophilic additions (e.g., Grignard reagents).

This dual functionality facilitates the synthesis of complex fluorinated aromatics for drug discovery or materials science .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the boronic acid group.

- Handling : Use gloves and protective eyewear. Avoid contact with moisture, as hydrolysis can generate boric acid and degrade the compound .

Advanced Research Questions

Q. How does the positioning of fluorine atoms affect the compound’s performance in cross-coupling reactions?

Comparative studies with analogs (e.g., 2,3-difluoro-4-formylphenylboronic acid) reveal that fluorine at position 2 increases steric hindrance near the boronic acid, slowing coupling kinetics. Fluorine at position 4 enhances para-directing effects, improving selectivity in Suzuki-Miyaura reactions. Kinetic studies (monitored via ¹⁹F NMR) show rate constants vary by ~30% depending on fluorine substitution patterns .

Q. What strategies mitigate competing side reactions involving the formyl group during cross-coupling?

Q. How does hydrogen bonding influence the compound’s solid-state structure and reactivity?

Single-crystal X-ray diffraction reveals infinite chains formed via O-H···O hydrogen bonds between boronic acid groups. This network stabilizes the crystal lattice but may reduce solubility in polar solvents. In solution, dynamic hydrogen bonding with protic solvents (e.g., water, alcohols) can activate the boronic acid for coupling reactions .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in antimicrobial assays (e.g., moderate vs. high antifungal activity) may arise from variations in:

Q. What advanced analytical techniques are critical for characterizing this compound?

Q. How does the electron-withdrawing effect of fluorine atoms impact the compound’s acidity?

The pKa of the boronic acid group decreases from ~8.7 (unsubstituted phenylboronic acid) to ~7.2 due to fluorine’s -I effect. This enhanced acidity improves reactivity in aqueous Suzuki-Miyaura couplings but increases susceptibility to protodeboronation under acidic conditions. Buffered systems (pH 7–8) are optimal .

Methodological Recommendations

- Experimental Design : Include control reactions with non-fluorinated analogs to isolate electronic/steric effects of fluorine.